

# An In-depth Technical Guide on Phosphonic dichloride, 1,2-propadienyl-

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## Compound of Interest

Compound Name: *Phosphonic dichloride, 1,2-propadienyl-*

Cat. No.: B100551

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This technical guide provides a detailed overview of the chemical properties of **Phosphonic dichloride, 1,2-propadienyl-**, tailored for researchers, scientists, and professionals in drug development.

## Chemical Identity and Properties

**Phosphonic dichloride, 1,2-propadienyl-**, also known as 1,2-propadienylphosphonic dichloride, is an organophosphorus compound. The key quantitative data for this molecule are summarized in the table below.

| Parameter                  | Value  | Source             |
|----------------------------|--|--------------------|
| Molecular Formula          | C <sub>3</sub> H <sub>3</sub> Cl <sub>2</sub> OP | [1][2][3][4][5][6] |
| Molecular Weight           | 156.935 g/mol                                    | [1][5]             |
| Alternate Molecular Weight | 156.93 g/mol                                     | [2][4]             |
| Alternate Molecular Weight | 156.94 g/mol                                     | [3][6]             |
| CAS Number                 | 17166-36-8                                       | [1][2][3][4][5]    |

## Illustrative Experimental Protocol: Characterization of a Phosphonic Dichloride Compound

The following is a generalized experimental protocol for the characterization of a phosphonic dichloride compound, such as **Phosphonic dichloride, 1,2-propadienyl-**. This protocol is intended as an illustrative example, and specific conditions may need to be optimized based on the compound's reactivity and stability.

**Objective:** To confirm the identity and purity of a synthesized batch of a phosphonic dichloride compound.

**Materials:**

- The synthesized phosphonic dichloride compound.
- Anhydrous solvents (e.g., dichloromethane, chloroform-d for NMR).
- Inert gas (e.g., Argon or Nitrogen).
- High-resolution mass spectrometer (HRMS).
- Nuclear Magnetic Resonance (NMR) spectrometer.
- Fourier-Transform Infrared (FTIR) spectrometer.

**Methodology:**

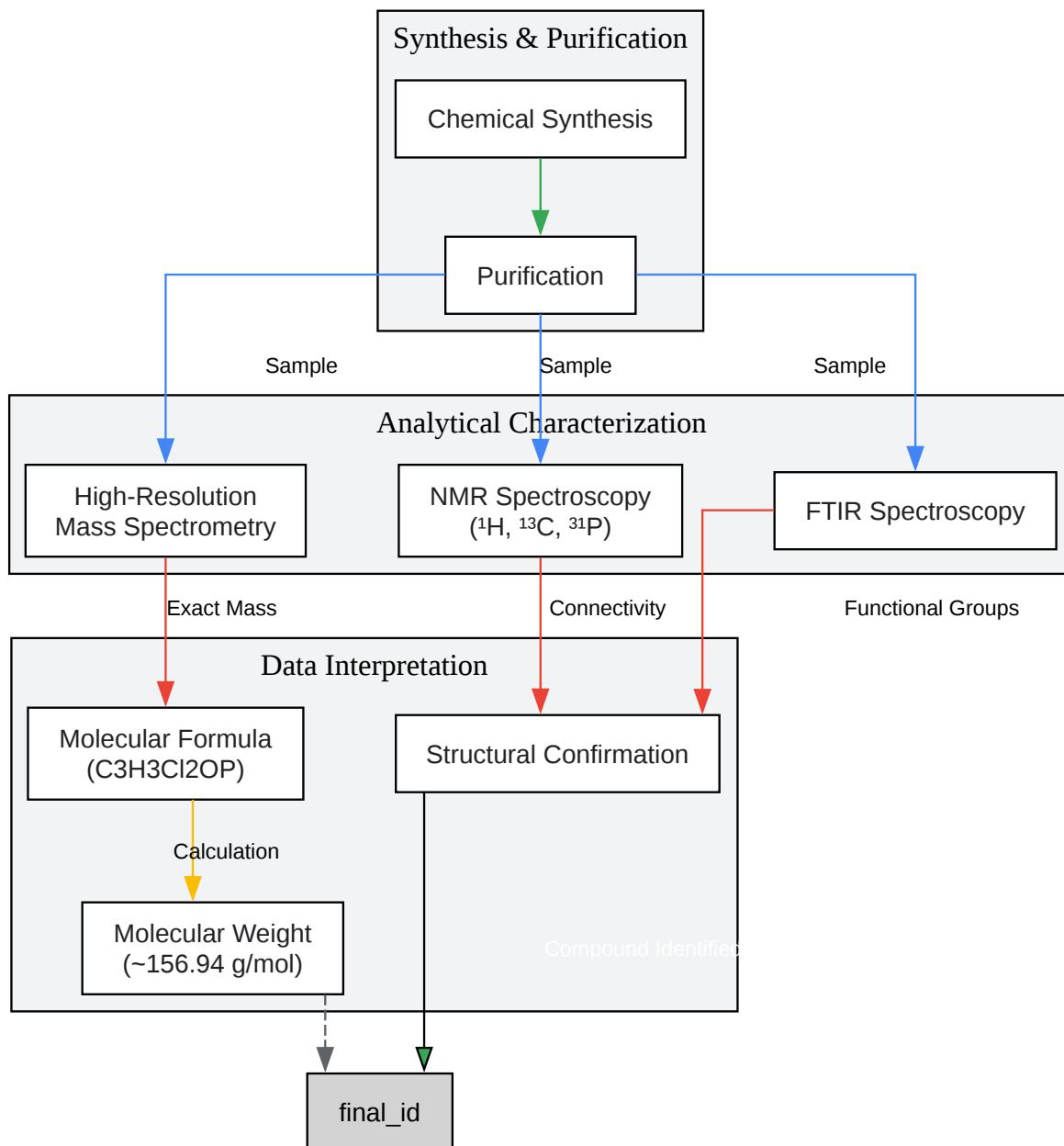
- **Sample Preparation:**
  - Due to the potential moisture sensitivity of phosphonic dichlorides, all sample handling should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
  - For HRMS analysis, prepare a dilute solution of the compound in a suitable anhydrous solvent.
  - For NMR analysis, dissolve a small amount of the compound in an appropriate deuterated solvent (e.g., CDCl<sub>3</sub>).
  - For FTIR analysis, the sample can be analyzed as a neat liquid (if applicable) between salt plates or as a solution in a suitable anhydrous solvent.

- High-Resolution Mass Spectrometry (HRMS):
  - Inject the prepared sample into the HRMS instrument.
  - Acquire the mass spectrum in a suitable ionization mode (e.g., Electrospray Ionization (ESI) or Chemical Ionization (CI)).
  - Determine the accurate mass of the molecular ion and compare it with the theoretical exact mass calculated from the molecular formula. The observed mass should be within a few ppm of the theoretical mass.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Acquire  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{31}\text{P}$  NMR spectra.
  - In the  $^1\text{H}$  NMR spectrum, the chemical shifts, coupling constants, and integration values should be consistent with the expected structure of the 1,2-propadienyl group attached to the phosphonic dichloride moiety.
  - The  $^{13}\text{C}$  NMR spectrum should show the expected number of signals corresponding to the different carbon environments in the molecule.
  - The  $^{31}\text{P}$  NMR spectrum will provide information about the phosphorus environment and should exhibit a single resonance at a chemical shift characteristic of phosphonic dichlorides.
- Fourier-Transform Infrared (FTIR) Spectroscopy:
  - Acquire the infrared spectrum of the sample.
  - Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the P=O stretch, C=C=C asymmetric stretch of the allene group, and P-Cl bonds.
- Data Analysis and Interpretation:
  - Integrate the data from all analytical techniques to confirm the structure and assess the purity of the compound.

- The HRMS data will confirm the elemental composition.
- The NMR data will provide detailed information about the connectivity of the atoms.
- The FTIR data will confirm the presence of key functional groups.

## Logical Workflow for Compound Identification

The following diagram illustrates a typical workflow for the identification and characterization of a chemical compound like **Phosphonic dichloride, 1,2-propadienyl-**.

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Caption: Logical workflow for the synthesis, purification, and analytical characterization of a chemical compound.

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